

Synthesis of Bis(2-nitrophenyl)amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Bis(2-nitrophenyl)amine*

Cat. No.: *B107571*

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Introduction

Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is an organic compound with the chemical formula $C_{12}H_9N_3O_4$.^[1] Its structure, featuring two nitrophenyl groups linked by an amine, makes it a molecule of interest in various fields of chemical research, including materials science and as a potential intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro groups significantly influences the chemical properties and reactivity of the compound. This guide provides a detailed overview of the plausible synthesis of **Bis(2-nitrophenyl)amine**, based on established chemical principles for analogous compounds, offering a foundational protocol for its preparation and characterization.

Physicochemical and Quantitative Data

A summary of the key quantitative data for **Bis(2-nitrophenyl)amine** and its common starting materials is presented below. This information is crucial for reaction planning, stoichiometry calculations, and product characterization.

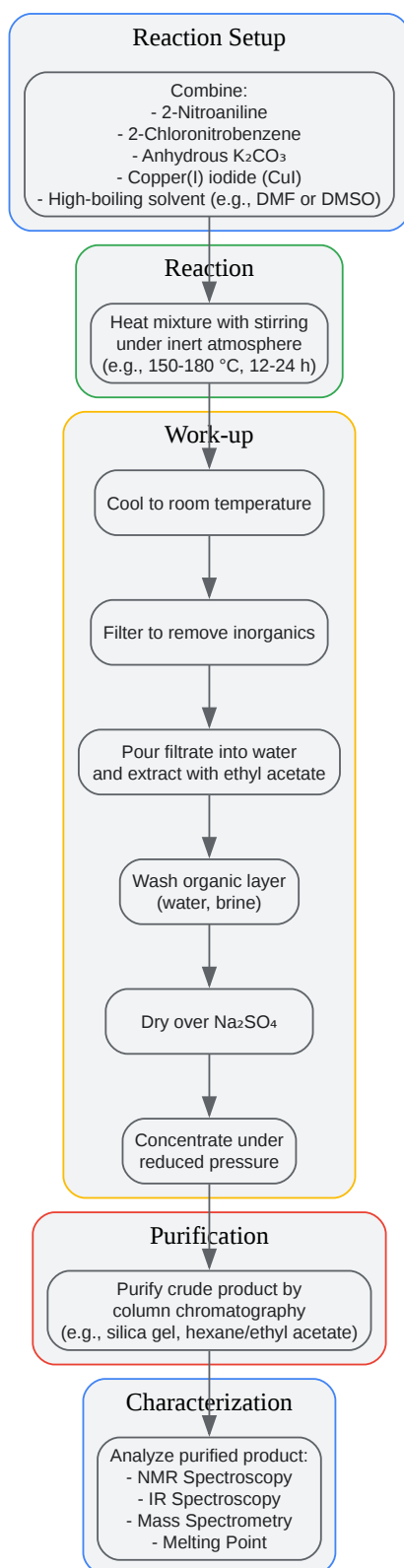
Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Bis(2-nitrophenyl)amine	18264-71-6	C ₁₂ H ₉ N ₃ O ₄	259.22[1]	Not readily available	-
2-Nitroaniline	88-74-4	C ₆ H ₆ N ₂ O ₂	138.12[2][3]	70-74[3]	Orange solid[2]
2-Chloronitrobenzene	88-73-3	C ₆ H ₄ ClNO ₂	157.56	32-34	Yellow solid

Note: The melting point for **Bis(2-nitrophenyl)amine** is not consistently reported in publicly available literature. For reference, the related isomer, Bis(4-nitrophenyl)amine, has a melting point of 215-220 °C.

Proposed Synthesis Protocol: Ullmann Condensation

The synthesis of **Bis(2-nitrophenyl)amine** can be effectively achieved via an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the coupling of an aryl halide with an amine.[4] In this proposed protocol, 2-nitroaniline is reacted with 2-chloronitrobenzene in the presence of a copper catalyst and a base. The nitro groups on the aryl halide activate the ring towards nucleophilic attack.

Experimental Workflow



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Caption: Proposed experimental workflow for the synthesis of **Bis(2-nitrophenyl)amine**.

Detailed Methodology

Materials:

- 2-Nitroaniline
- 2-Chloronitrobenzene
- Anhydrous potassium carbonate (K_2CO_3)
- Copper(I) iodide (CuI)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate
- Hexane
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

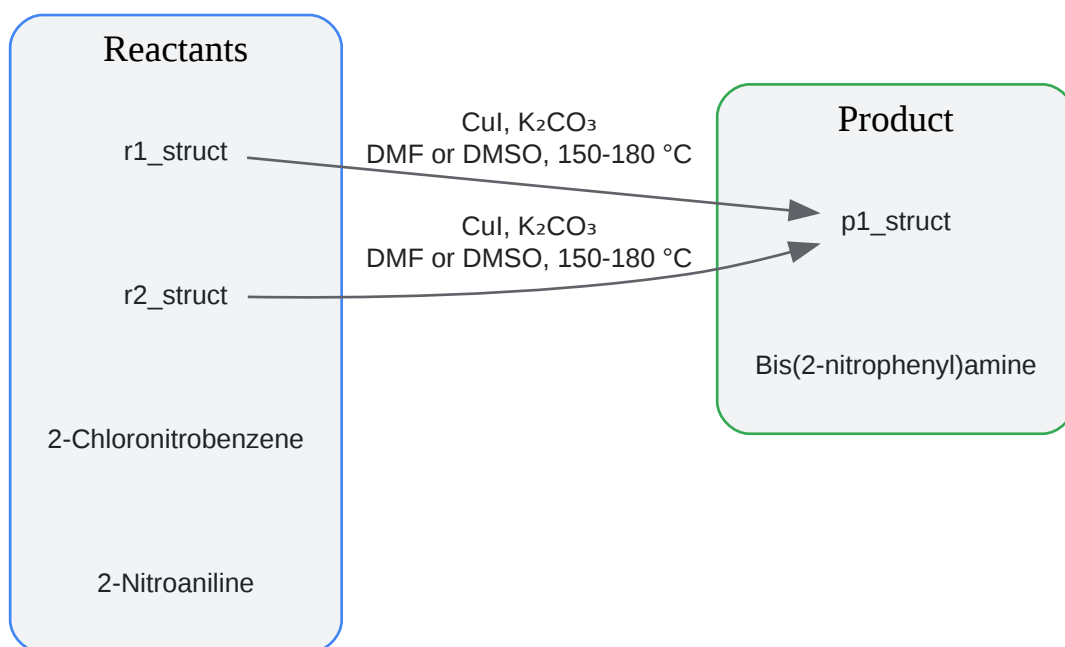
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline (1.0 eq), 2-chloronitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). Add a suitable volume of anhydrous DMF or DMSO to ensure adequate stirring.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
- **Reaction:** Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- **Work-up:**

- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the inorganic salts and copper catalyst.
- Pour the filtrate into a separatory funnel containing water.
- Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **Bis(2-nitrophenyl)amine**.
- Characterization: Characterize the purified product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reaction Scheme

The synthesis of **Bis(2-nitrophenyl)amine** via the Ullmann condensation is depicted in the following reaction scheme.



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Caption: Ullmann condensation for the synthesis of **Bis(2-nitrophenyl)amine**.

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis of **Bis(2-nitrophenyl)amine**, leveraging the well-established Ullmann condensation reaction. The provided experimental protocol, data table, and visualizations offer a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. While a specific melting point for the target compound is not readily available, the characterization of the synthesized product through modern analytical techniques will be essential for confirming its identity and purity. The successful synthesis of **Bis(2-nitrophenyl)amine** can pave the way for further exploration of its chemical properties and potential applications.

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